molecular formula C24H24F3N3O5S B11453819 4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

Cat. No.: B11453819
M. Wt: 523.5 g/mol
InChI Key: KNSIRWXSYIFINP-UHFFFAOYSA-N
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Description

4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a methoxyphenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with benzenesulfonyl chloride to form the intermediate 4-methoxyphenylbenzenesulfonamide. This intermediate is then reacted with 1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole under appropriate conditions to yield the final product .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide include:

The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical and biological properties.

Properties

Molecular Formula

C24H24F3N3O5S

Molecular Weight

523.5 g/mol

IUPAC Name

4-amino-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H24F3N3O5S/c1-22(2)12-18-20(19(31)13-22)23(24(25,26)27,29-36(33,34)17-10-4-14(28)5-11-17)21(32)30(18)15-6-8-16(35-3)9-7-15/h4-11,29H,12-13,28H2,1-3H3

InChI Key

KNSIRWXSYIFINP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)OC)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)N)C

Origin of Product

United States

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